molecular formula C16H17NO5S B6412018 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261996-39-7

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6412018
CAS RN: 1261996-39-7
M. Wt: 335.4 g/mol
InChI Key: MHTRVUUJZZRBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid (4-DMSP) is an important organic compound in the field of pharmaceuticals and biochemistry. It is a derivative of benzoic acid and is used as a starting material in the synthesis of a variety of drugs and other compounds. 4-DMSP has been studied extensively for its biochemical and physiological effects and has been used in various laboratory experiments.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, including antihistamines and anti-inflammatory agents. It has also been used in the synthesis of various organic compounds and polymers. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been utilized in the study of enzyme inhibition and the design of new drugs.

Mechanism of Action

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking the activity of COX, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% inhibits the production of prostaglandins, which are involved in a variety of physiological processes, including inflammation and pain.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to possess anti-allergic and antithrombotic activity. It has also been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is a useful compound for laboratory experiments due to its high yield and mild reaction conditions. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments, such as its relatively low solubility in water and its sensitivity to light.

Future Directions

The potential applications of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% are vast and there are many possible future directions for research. These include the development of new drugs based on its mechanism of action, the further exploration of its anti-inflammatory and antioxidant properties, and the development of new synthetic methods for its synthesis. Additionally, further research could be conducted on its biochemical and physiological effects and its potential therapeutic applications.

Synthesis Methods

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is synthesized by a two-step procedure, beginning with the reaction of 4-methoxybenzoic acid and 2-N,N-dimethylsulfamoylphenyl bromide. This reaction produces the intermediate 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxybenzoic acid bromide, which is then hydrolyzed to yield the desired product. The reaction is conducted in the presence of a base such as sodium hydroxide and an organic solvent such as dimethylformamide. The reaction conditions are mild and the yield is high, making this a convenient and efficient method of synthesis.

properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-12(15)11-8-9-13(16(18)19)14(10-11)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTRVUUJZZRBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.